BenchChemオンラインストアへようこそ!

1,3-Diazabicyclo(3.1.0)hex-3-EN-2-one, 4-amino-

Erythrocyte toxicity Hemoglobin stability Therapeutic index

1,3-Diazabicyclo(3.1.0)hex-3-EN-2-one, 4-amino- (USAN/INN: Imexon; also designated BM 06002, Amplimexon, NSC is a small-molecule (MW 111.1 g/mol, C₄H₅N₃O) cyanoaziridine-derived iminopyrrolidone. It belongs to the 2-cyanoaziridine class of pro-oxidant anticancer agents that covalently bind intracellular thiols (cysteine, glutathione) via aziridine ring opening, leading to reactive oxygen species accumulation, mitochondrial depolarization, and caspase-dependent apoptosis.

Molecular Formula C4H5N3O
Molecular Weight 111.10 g/mol
CAS No. 59643-91-3
Cat. No. B1684660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diazabicyclo(3.1.0)hex-3-EN-2-one, 4-amino-
CAS59643-91-3
SynonymsBM 06002;  BM-06002;  BM06002;  NSC 313425;  NSC313425;  NSC-313425;  Imexon;  Amplimexon.
Molecular FormulaC4H5N3O
Molecular Weight111.10 g/mol
Structural Identifiers
SMILESC1C2N1C(=O)NC2=N
InChIInChI=1S/C4H5N3O/c5-3-2-1-7(2)4(8)6-3/h2H,1H2,(H2,5,6,8)
InChIKeyBIXBBIPTYBJTRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diazabicyclo(3.1.0)hex-3-EN-2-one, 4-amino- (Imexon, CAS 59643-91-3): Procurement-Relevant Compound Identity and Class Context


1,3-Diazabicyclo(3.1.0)hex-3-EN-2-one, 4-amino- (USAN/INN: Imexon; also designated BM 06002, Amplimexon, NSC 313425) is a small-molecule (MW 111.1 g/mol, C₄H₅N₃O) cyanoaziridine-derived iminopyrrolidone [1]. It belongs to the 2-cyanoaziridine class of pro-oxidant anticancer agents that covalently bind intracellular thiols (cysteine, glutathione) via aziridine ring opening, leading to reactive oxygen species accumulation, mitochondrial depolarization, and caspase-dependent apoptosis [2]. Imexon has progressed through Phase I/II clinical evaluation in multiple myeloma, pancreatic adenocarcinoma, metastatic melanoma, non-small cell lung cancer, and breast cancer [3]. It is commercially supplied as a lyophilized powder (≥98% purity by HPLC) for reconstitution in DMSO or aqueous infusion media, intended exclusively for research and pharmaceutical development use [4].

Why 1,3-Diazabicyclo(3.1.0)hex-3-EN-2-one, 4-amino- Cannot Be Substituted by Close-In-Class Analogs: A Pre-Procurement Caution


Although 2-cyanoaziridine derivatives share a conserved thiol-depleting, pro-oxidant pharmacophore, their biological profiles diverge sharply due to differences in lipophilicity, ring substituents, and the presence or absence of the cyclized iminopyrrolidone moiety [1]. These structural variations produce distinct cell cycle arrest mechanisms, erythrocyte toxicity liabilities, cytotoxic potency ranges, and clinical safety profiles [2]. Consequently, data generated with AMP423, azimexon, ciamexon, or the N-phenyl-2-cyanoaziridine series cannot be extrapolated to Imexon without independent verification, as demonstrated by the quantitative evidence below.

1,3-Diazabicyclo(3.1.0)hex-3-EN-2-one, 4-amino- (Imexon): Quantified Differential Evidence vs. Closest Analogs for Scientific Selection


Absence of Erythrocyte Toxicity vs. Azimexon and Ciamexon — In Vivo Thermolabile Hemoglobin Assay

In a head-to-head in vivo comparison, Imexon at doses up to 500 mg/kg i.p. in mice produced no increase in thermolabile hemoglobin formation, whereas the structurally related 2-cyanoaziridines azimexon (strong induction) and ciamexon (moderate induction) both significantly elevated thermolabile hemoglobin levels [1]. This establishes Imexon as the erythrocyte-safe member of the 2-cyanoaziridine class.

Erythrocyte toxicity Hemoglobin stability Therapeutic index

Distinct Cell Cycle Arrest Mechanism — G₂/M Arrest vs. AMP423 S-Phase Arrest in Myeloma Cells

Mechanistic studies in RPMI 8226/S human myeloma cells demonstrate that Imexon causes G₂/M phase cell cycle arrest (propidium iodide flow cytometry), whereas its close structural analog AMP423 — a naphthyl-substituted 2-cyanoaziridine-1-carboxamide — induces S-phase accumulation under identical experimental conditions [1]. Both compounds share thiol depletion and ROS generation as upstream events, indicating that the divergent cell cycle outcome is determined by structural features beyond the conserved pharmacophore.

Cell cycle arrest Mechanism of action G2/M checkpoint

Gemcitabine Synergy via Ribonucleotide Reductase (RNR) Inhibition — Mechanistic Basis for Combination Selection

Imexon inhibits ribonucleotide reductase (RNR) at concentrations ≥100 μM in Panc-1 human pancreatic cancer cells, an activity comparable to the reference RNR inhibitor hydroxyurea [1]. This RNR inhibition is mechanistically linked to synergistic cytotoxicity with gemcitabine: simultaneous exposure of PANC-1, MutJ, and BxPC-3 pancreatic cancer cell lines to Imexon + gemcitabine at a fixed ratio produced combination indices indicating synergy in median effect analysis [1]. In vivo, the Imexon (100 mg/kg) + gemcitabine combination significantly reduced Panc-1 tumor growth in SCID mice compared to either agent alone [2].

Ribonucleotide reductase inhibition Gemcitabine synergy Pancreatic cancer

Schedule-Dependent Cytotoxicity Requiring Prolonged Exposure — A Key Experimental Design Determinant

Imexon cytotoxicity is strongly schedule-dependent, with optimal cell killing requiring continuous exposure times of ≥48 hours in both human 8226 myeloma cells [1] and a panel of six human pancreatic carcinoma lines [2]. In pancreatic lines, the mean IC₅₀ (SRB assay, 48 h exposure) was 200 ± 101 μM (range 64–358 μM), and MiaPaCa-2 cells underwent only non-lethal growth arrest at concentrations ≤200 μM for 48 h, with G₂ arrest and caspase activation requiring ≥300 μM for ≥48 h [2]. This contrasts with AMP423, which achieves 72-h IC₅₀ values of 2–36 μM across similar cell types without a comparable schedule-dependence requirement [3].

Schedule dependence Cytotoxicity assay Exposure duration

Lyophilized Formulation with Validated Long-Term Stability — Procurement-Ready Pharmaceutical Presentation

Imexon has a fully developed, published lyophilized dosage form: 100 mg/vial, lyophilized from DMSO (25 mg/mL), with residual DMSO content of 4.6 ± 0.6% (well below the ICH 50 mg/day limit) [1]. The lyophilized product is stable for ≥12 months at −20°C and +5 ± 3°C protected from light [1]. After reconstitution, the solution is stable for 8 hours; after dilution in normal saline infusion solution, stability is maintained for 2 hours, with the main degradation product identified as BM41.209 [2]. No sorption to PVC infusion lines and no vascular irritation or hemolysis were observed in vitro [2]. In contrast, azimexon is described as a pro-drug that decomposes rapidly in water [3], and comparable formulation stability data are absent from the published literature for AMP423 or ROM246.

Lyophilized formulation Stability Pharmaceutical development

Established Clinical Safety and Pharmacodynamic Biomarker — Phase I MTD and Plasma Cystine Correlation

Imexon is the only 2-cyanoaziridine with a completed and published Phase I clinical trial defining its single-agent maximum tolerated dose (MTD) at 875 mg/m²/day × 5 days every 2 weeks in patients with advanced solid tumors, with pharmacokinetic data showing peak blood levels at MTD exceeding preclinical antitumor concentrations [1]. In combination with docetaxel, the MTD was 1,300 mg/m²/day × 5 days with docetaxel 75 mg/m² on day 1 of a 21-day cycle [2]. Pharmacodynamic studies demonstrated a correlation between decreased plasma cystine (a thiol-containing biomarker) and Imexon blood levels, providing a clinically validated biomarker of target engagement [1]. In preclinical models, a single 150 mg/kg Imexon dose reduced erythrocyte glutathione levels by 40% at 3 hours, with plasma cystine decreases at 2–4 hours post-dose [3]. In contrast, AMP423, azimexon, and ciamexon lack published Phase I MTD and pharmacodynamic biomarker data in patient populations.

Clinical translation Maximum tolerated dose Pharmacodynamic biomarker

1,3-Diazabicyclo(3.1.0)hex-3-EN-2-one, 4-amino- (Imexon): Evidence-Anchored Research and Industrial Application Scenarios


Pancreatic Cancer Preclinical Models Combining Imexon with Gemcitabine

Imexon is the preferred 2-cyanoaziridine for in vitro and in vivo pancreatic cancer studies involving gemcitabine combination therapy. Its RNR inhibition at ≥100 μM [1] provides a mechanistic basis for synergy that is not reported for other cyanoaziridine analogs. Researchers should employ simultaneous Imexon + gemcitabine exposure at a fixed ratio with ≥48 h drug incubation, using PANC-1, MutJ, or BxPC-3 lines for synergy assessment by median effect analysis. In vivo, SCID mice bearing Panc-1 xenografts treated with Imexon 100 mg/kg + gemcitabine show significant tumor growth inhibition [1]. The lyophilized formulation's defined stability parameters (≥12 months at −20°C; 8 h post-reconstitution) [2] support reproducible dosing in longitudinal xenograft studies.

G₂/M Checkpoint-Targeted Combination Regimens in Hematologic Malignancies

Imexon is uniquely appropriate for combination studies pairing a G₂/M arrest agent with microtubule inhibitors, DNA-damaging chemotherapeutics, or radiation. Its G₂/M cell cycle arrest mechanism in RPMI 8226/S myeloma cells differentiates it from AMP423, which arrests cells in S-phase [3]. Recommended protocol conditions include 48–72 h continuous Imexon exposure at 80–160 μM for myeloma cell lines (RPMI 8226, NCI-H929, U266), with apoptosis readout via caspase-3/8/9 activation and mitochondrial membrane potential loss (JC-1 or CMXRos staining) [4]. Importantly, Imexon's ≥48 h exposure requirement and schedule-dependent cytotoxicity mean that shorter treatment protocols will yield false-negative results — this schedule constraint must be factored into combination study design [4].

Translational Pharmacology Studies Requiring Clinical Pharmacodynamic Biomarker Validation

For drug development programs needing a cyanoaziridine with a validated clinical PK/PD relationship, Imexon is the only class member with published Phase I MTD data (875 mg/m²/day single-agent; 1,300 mg/m²/day with docetaxel) and a correlated pharmacodynamic biomarker (plasma cystine decrease) [5]. Preclinical PD protocols should measure erythrocyte glutathione (expect ~40% decrease at 3 h post 150 mg/kg i.p. in mice) and plasma cystine levels (decrease at 2–4 h) [6]. Notably, Imexon exhibits dose-independent pharmacokinetics with a short plasma half-life of 12–15 minutes in mice and rapid clearance (α half-life ~8 min, β half-life ~29 min) [6], requiring frequent or continuous dosing schedules to maintain target engagement.

Procurement for Formulation Development and Stability Testing Programs

Imexon is the only 2-cyanoaziridine derivative with published pharmaceutical development data supporting GMP-adjacent formulation work. The lyophilized 100 mg/vial presentation using DMSO as a solubilizing and stabilizing agent has defined acceptance criteria: residual DMSO 4.6 ± 0.6%, purity ≥98% by HPLC, and storage stability ≥12 months at −20°C to +5°C in the dark [2]. For aqueous handling, users must observe the 8 h post-reconstitution stability window and the 2 h post-dilution (normal saline) window; the main degradation product, BM41.209, should be monitored by RP-HPLC [7]. In contrast, azimexon decomposes rapidly in aqueous media [8], and AMP423 lacks published formulation stability data, making Imexon the only class member suitable for projects requiring defined pharmaceutical quality attributes.

Quote Request

Request a Quote for 1,3-Diazabicyclo(3.1.0)hex-3-EN-2-one, 4-amino-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.